2-Acetyl-4-methylbenzaldehyde
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Overview
Description
2-Acetyl-4-methylbenzaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of benzaldehyde, featuring an acetyl group at the second position and a methyl group at the fourth position on the benzene ring. This compound is known for its distinct aromatic properties and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . Therefore, it can be inferred that the primary targets of 2-Acetyl-4-methylbenzaldehyde could be hydroxylamine or hydrazine.
Mode of Action
The mode of action of this compound involves its interaction with its targets, hydroxylamine or hydrazine The oxygen in these compounds acts as a nucleophile in competition with nitrogen. On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its mode of action, it can be inferred that it may be involved in the formation of oximes and hydrazones . These compounds can have various downstream effects, depending on their specific structures and the biological context in which they are formed.
Result of Action
Given its potential to form oximes and hydrazones , it can be inferred that it may have various effects depending on the specific context of its use.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetyl-4-methylbenzaldehyde can be synthesized through several methods, one of which involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base such as sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)2). The reaction can be carried out under microwave irradiation to enhance the yield and reduce reaction times .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to improve efficiency and selectivity. Common catalysts include aluminum chloride (AlCl3), boron trifluoride etherate (BF3·OEt2), and molecular iodine (I2). These catalysts facilitate the condensation reaction, leading to higher yields and fewer by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Acetyl-4-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds
Comparison with Similar Compounds
Benzaldehyde: Lacks the acetyl and methyl groups, making it less reactive in certain chemical reactions.
4-Methylbenzaldehyde: Lacks the acetyl group, leading to different reactivity and applications.
2-Acetylbenzaldehyde: Lacks the methyl group, affecting its chemical properties and uses
Uniqueness: 2-Acetyl-4-methylbenzaldehyde is unique due to the presence of both acetyl and methyl groups, which enhance its reactivity and versatility in chemical syntheses. These functional groups allow it to participate in a wider range of chemical reactions compared to its similar counterparts .
Properties
IUPAC Name |
2-acetyl-4-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-4-9(6-11)10(5-7)8(2)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTODHJFFVDLTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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